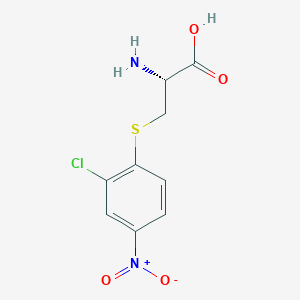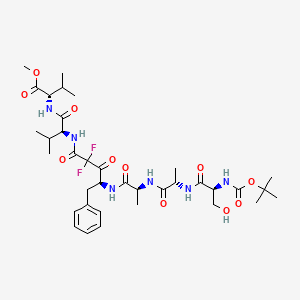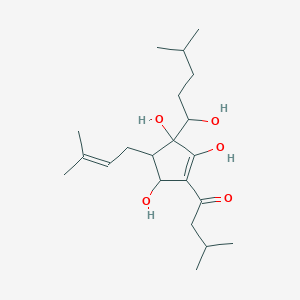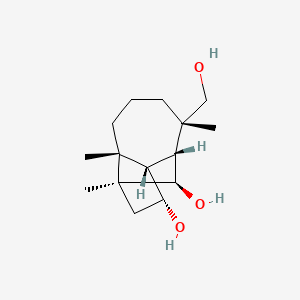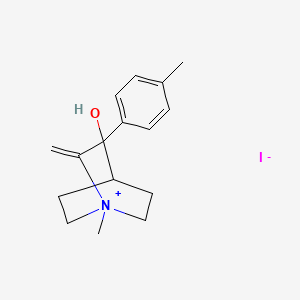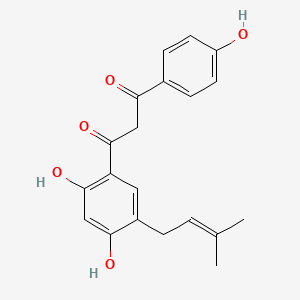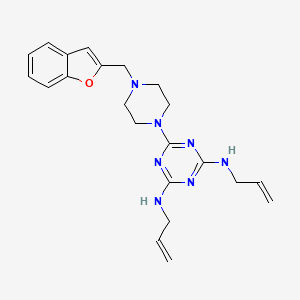
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol is a complex organic compound that features a tetrahydropyran ring, a pyrazole moiety, and several functional groups including fluorine, hydroxymethyl, methoxyphenyl, and trifluoromethyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol typically involves multiple steps, including the formation of the tetrahydropyran ring, introduction of the pyrazole moiety, and functionalization with fluorine, hydroxymethyl, methoxyphenyl, and trifluoromethyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, temperature control, and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the pyrazole moiety.
Substitution: Halogen exchange reactions involving the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrahydropyran derivatives, pyrazole-containing molecules, and fluorinated organic compounds. Examples include:
- (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
702638-25-3 |
|---|---|
Molekularformel |
C18H20F4N2O6 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol |
InChI |
InChI=1S/C18H20F4N2O6/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24)/t11-,12-,13+,14-,17+/m1/s1 |
InChI-Schlüssel |
IBAUCRODUSTJQW-MPZWGZMNSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2OC3C(C(C(C(O3)CO)F)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
